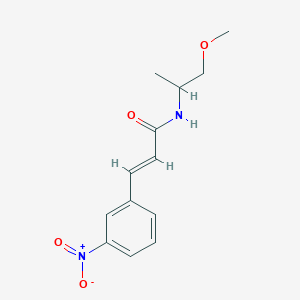![molecular formula C17H18N2O4S B5380190 5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. In
Mecanismo De Acción
5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many different proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, 5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide can lead to the degradation of these proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide is its specificity for Hsp90, which makes it a potentially powerful tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many possible future directions for research on 5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide. One area of interest is in developing more effective formulations of the compound that can improve its solubility and bioavailability. Additionally, there is interest in studying its potential as a combination therapy with other anti-cancer agents. Finally, there is interest in exploring its potential as a treatment for other diseases, such as autoimmune diseases and neurodegenerative disorders.
Métodos De Síntesis
The synthesis method for 5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide involves several steps. First, 2-methoxybenzoic acid is converted to its acid chloride derivative using thionyl chloride. This is then reacted with 2,3-dihydro-1H-inden-5-amine to form the corresponding amide. The amide is then reacted with sulfonyl chloride to form the final product, 5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a number of different types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-8-7-14(10-15(16)17(18)20)24(21,22)19-13-6-5-11-3-2-4-12(11)9-13/h5-10,19H,2-4H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOFRFQBVWARMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5380201.png)
![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)